CB1 Receptor Binding Affinity
In a competitive radioligand displacement assay using [³H]-CP-55,940 on recombinant human CB1 receptor expressed in HEK293 cell membranes, 1-(4-ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea exhibited a Ki value greater than 10,000 nM [1]. This value can be contextualized against the unadorned 2-aminobenzothiazole core, which frequently yields CB1 ligands with Ki values in the sub-micromolar range when appropriately substituted. The >10 µM Ki indicates that the 6-nitro-2-urea substitution pattern with a 4-ethoxyphenyl terminus does not confer significant CB1 affinity, representing a selectivity feature that may be advantageous in screening cascades where CB1 activity is an undesired off-target liability.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | Representative potent CB1 benzothiazole ligands: Ki < 100 nM (class-level reference); specific comparator data not available from the same assay panel |
| Quantified Difference | At least 100-fold lower affinity than potent CB1 benzothiazole ligands |
| Conditions | Displacement of [³H]-CP-55,940 from recombinant human CB1R expressed in HEK293 cell membranes, 90 min incubation |
Why This Matters
Establishing a definitive CB1 selectivity window (or lack of CB1 activity) is critical for researchers selecting this compound for target-agnostic phenotypic screening or for projects where cannabinoid receptor modulation must be avoided.
- [1] BindingDB. Entry BDBM50546339 / CHEMBL4763058: 1-(4-ethoxyphenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)urea. https://bdb8.ucsd.edu/ View Source
